molecular formula C15H16FN3 B2504954 2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile CAS No. 2195630-28-3

2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile

Cat. No. B2504954
CAS RN: 2195630-28-3
M. Wt: 257.312
InChI Key: OEUZAIUNVWWTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile, also known as FPPB, is a chemical compound that has gained attention in the scientific community for its potential use in research applications.

Scientific Research Applications

2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile has been used in scientific research as a tool to study the role of certain receptors in the brain, such as the sigma-1 receptor. It has also been investigated for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease and neuropathic pain.

Mechanism of Action

2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile is a selective sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor in the brain. This receptor is involved in various cellular processes, including the regulation of calcium signaling, protein folding, and neuroprotection.
Biochemical and Physiological Effects:
The activation of the sigma-1 receptor by 2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the promotion of neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific and targeted research. However, one limitation is that 2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile, including further investigation into its potential use in treating neurological disorders, such as Alzheimer's disease and neuropathic pain. Additionally, there is a need for more research on the mechanism of action of 2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile and its effects on various cellular processes. Finally, future research could focus on the development of more potent and selective sigma-1 receptor agonists.

Synthesis Methods

The synthesis of 2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile involves several steps, including the reaction of 4-prop-2-ynylpiperazine with 2-bromo-5-fluorobenzonitrile, followed by the deprotection of the resulting compound. The final product is obtained through purification and crystallization processes.

properties

IUPAC Name

2-fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3/c1-2-5-18-6-8-19(9-7-18)12-13-3-4-15(16)14(10-13)11-17/h1,3-4,10H,5-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUZAIUNVWWTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.